molecular formula C11H23NO3 B2390520 1-(2,2-Diethoxyethyl)piperidin-4-ol CAS No. 91249-91-1

1-(2,2-Diethoxyethyl)piperidin-4-ol

Cat. No.: B2390520
CAS No.: 91249-91-1
M. Wt: 217.309
InChI Key: PJZOKZIXTHKWCD-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a diethoxyethyl substituent attached to the nitrogen atom. The diethoxyethyl group is an acetal, which confers unique chemical stability and solubility properties. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)9-12-7-5-10(13)6-8-12/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOKZIXTHKWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(CC1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with diethoxyethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 1-(2,2-Diethoxyethyl)piperidin-4-ol

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Piperidine derivatives and diethoxyethyl compounds.
  • Reagents : Acid catalysts or bases are often used to facilitate the reaction.
  • Characterization : The structure is confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (μM)
This compoundMCF-7 (Breast Cancer)20
This compoundHek293 (Human Embryonic Kidney)30

These results suggest that this compound may induce apoptosis through mechanisms involving caspase activation pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays, it demonstrated a significant ability to neutralize free radicals:

CompoundDPPH Scavenging Activity (%)
This compound75

This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Research indicates that piperidine derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition is relevant in the context of Alzheimer's disease treatment:

CompoundAChE Inhibition (%)
This compound50

Case Study 1: Inhibition of Cholinesterases

A study focusing on the inhibitory effects of piperidine derivatives on AChE revealed that this compound showed moderate inhibition levels. These findings suggest potential applications in treating cognitive disorders such as Alzheimer's disease.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines demonstrated that modifications in the structure of piperidine compounds could enhance their anticancer activity. The compound was shown to induce apoptosis in cancer cells effectively.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional roles of 1-(2,2-Diethoxyethyl)piperidin-4-ol compared to analogs:

Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound - 4-OH, -N-(2,2-diethoxyethyl) Acetal group enhances solubility; potential prodrug intermediate
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) - 4-OH, -N-(4-octylphenethyl) SK1 inhibitor with 15-fold selectivity over SK2; lipophilic chain improves membrane permeability
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol - 4-OH, -N-(pyrimidine ring) Heteroaromatic substituent likely targets kinase active sites
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl - 1-oxyl radical, -N-acetamido, tetramethyl groups Stable nitroxide radical for EPR spectroscopy or polymer stabilization
1-(5-Nitropyridin-2-yl)piperidin-4-ol - 4-OH, -N-(5-nitropyridinyl) Nitro group enhances electron-withdrawing properties; potential intermediate in drug synthesis
1-(2,2-Diethoxyethyl)piperidine - No 4-OH, -N-(2,2-diethoxyethyl) Lacks hydroxyl group; reduced hydrogen-bonding capacity

Impact of Substituent Position and Functional Groups

  • Hydroxyl Position : The 4-OH group in this compound enables hydrogen bonding, critical for interactions in biological systems. In contrast, RB-019 (a 3-OH analog from ) shows reduced SK1 selectivity (6.1-fold vs. 15-fold for RB-005), highlighting the importance of hydroxyl positioning .
  • Acetal vs. Lipophilic Chains : The diethoxyethyl group in the target compound improves solubility in polar solvents compared to RB-005’s octylphenethyl chain, which prioritizes lipid membrane penetration. The acetal may also act as a prodrug motif, releasing an aldehyde upon hydrolysis .
  • Heteroaromatic vs. Aliphatic Substituents : Pyrimidine or pyridine rings (e.g., ) introduce planar, electron-deficient regions for target binding, whereas aliphatic groups (e.g., octylphenethyl) enhance hydrophobicity .

Biological Activity

1-(2,2-Diethoxyethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H19NO3
  • CAS Number : 91249-91-1

The compound features a piperidine ring with a diethoxyethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerases (PARP) and cyclin-dependent kinases (CDK), which are crucial for DNA repair and cell cycle regulation .
  • Cellular Effects : Inhibition of these enzymes can lead to genomic dysfunction and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce cell death in cancer cell lines. For example, it has been tested against MCF7 breast cancer cells, showing potential antiproliferative effects .
Cell Line IC50 (µM) Effect
MCF7100Induces cell death
Other Cancer LinesVariesPotential antiproliferative
  • Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly the dopamine transporter. Such interactions could imply applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential of this compound:

  • Antiproliferative Studies : A study involving various piperidine derivatives highlighted their ability to inhibit cancer cell growth. The derivatives were screened for their effects on MCF7 cells, revealing distinct modes of action and varying efficacy levels .
  • In Vitro Testing : In vitro assays demonstrated that compounds with similar structures could significantly affect cell viability in various cancer models. The results indicated that structural modifications could enhance or diminish biological activity .
  • Pharmacokinetics : Theoretical studies suggest favorable pharmacokinetic profiles for piperidine derivatives, indicating good absorption and distribution characteristics which are essential for therapeutic efficacy.

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